![molecular formula C6H5BrN2O B1523359 1-(5-Bromopyrimidin-2-yl)ethanone CAS No. 1189169-37-6](/img/structure/B1523359.png)
1-(5-Bromopyrimidin-2-yl)ethanone
Overview
Description
1-(5-Bromopyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an ethanone group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromopyrimidin-2-yl)ethanone can be synthesized through various synthetic routes. One common method involves the bromination of pyrimidin-2-ylmethanone using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(5-bromopyrimidin-2-yl)ethanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 1-(5-hydroxymethylpyrimidin-2-yl)ethanone.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles such as sodium azide (NaN3) can replace the bromine atom to form 1-(5-azidopyrimidin-2-yl)ethanone.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous medium, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether solvent, low temperature.
Substitution: NaN3, DMF solvent, elevated temperature.
Major Products Formed:
1-(5-bromopyrimidin-2-yl)ethanoic acid (from oxidation).
1-(5-hydroxymethylpyrimidin-2-yl)ethanone (from reduction).
1-(5-azidopyrimidin-2-yl)ethanone (from substitution).
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)ethanone is a chemical compound with the molecular formula and a molecular weight of 201.02 g/mol. It consists of a bromine atom attached to a pyrimidine ring at the 5-position, and an ethanone functional group. The compound's structure combines aromatic and ketonic features, making it a versatile building block in organic synthesis.
While specific research applications for this compound are not widely documented, bromopyrimidine derivatives have been explored for various purposes in scientific research because of the pyrimidine ring. Pyrimidines are essential heterocyclic aromatic compounds present in many biological molecules, including DNA and RNA.
Pharmaceutical and Agrochemical Intermediate
this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows it to be a precursor for various biologically active compounds. It is also used in research settings for the development of new synthetic methodologies involving heterocycles.
CYP1A2 Inhibitor
Interaction studies have shown that this compound acts as a CYP1A2 inhibitor. This is significant because it can affect the metabolism of co-administered drugs that are substrates for this enzyme. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens.
Mechanism of Action
The mechanism by which 1-(5-Bromopyrimidin-2-yl)ethanone exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, its derivatives might inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(5-bromopyridin-2-yl)ethanone
1-(5-bromopyrimidin-2-yl)ethan-1-ol
1-(5-bromopyrimidin-2-yl)pyrrolidin-2-one
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Biological Activity
1-(5-Bromopyrimidin-2-yl)ethanone, also known as 5-(2-Acetyl)-2-bromopyrimidine, is an organic compound characterized by its unique structure that combines a brominated pyrimidine ring and an ethanone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a lead structure for drug development.
- Molecular Formula : C₆H₅BrN₂O
- Molecular Weight : 201.02 g/mol
- Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring, which enhances its electrophilic nature, making it suitable for various biological interactions and synthetic applications.
Biological Activities
This compound has been investigated for several biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of bromopyrimidine compounds, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, suggesting their potential use in developing new antimicrobial agents.
CYP1A2 Inhibition
One notable interaction of this compound is its role as a CYP1A2 inhibitor. This interaction is crucial as it can influence the metabolism of co-administered drugs that are substrates for this enzyme. Understanding this inhibition is vital for predicting drug-drug interactions and optimizing therapeutic regimens .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 5-bromo-2-pyrimidinamine with acetyl chloride under controlled conditions to yield the desired product. Below is a summary of one such method:
Reagent | Condition | Yield |
---|---|---|
5-bromo-2-pyrimidinamine | Acetyl chloride in anhydrous solvent | ~66% |
This method highlights the efficiency of synthesizing this compound while minimizing by-products.
Case Studies and Research Findings
Several studies have focused on the biological activity of bromopyrimidine derivatives:
- Antimicrobial Efficacy : A study demonstrated that bromopyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- CYP Enzyme Interaction : Another investigation into the pharmacokinetics of related compounds indicated that brominated pyrimidines could modulate CYP enzyme activity, impacting drug metabolism significantly .
- Anticancer Screening : In vitro studies on structurally similar compounds have shown promising results in inhibiting cancer cell growth through apoptosis induction pathways, warranting further exploration into this compound's potential in cancer therapy .
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGSEUQFYKCKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705412 | |
Record name | 1-(5-Bromopyrimidin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189169-37-6 | |
Record name | 1-(5-Bromopyrimidin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-bromopyrimidin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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